Propanedioic acid, (2-phenylethyl)-
Description
Properties
IUPAC Name |
2-(2-phenylethyl)propanedioic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c12-10(13)9(11(14)15)7-6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,13)(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUZIGXNXWJEZLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50190586 | |
| Record name | Propanedioic acid, (2-phenylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50190586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3709-21-5 | |
| Record name | Propanedioic acid, (2-phenylethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003709215 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC402048 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402048 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propanedioic acid, (2-phenylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50190586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-PHENYLETHYL)MALONIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
Propanedioic acid, (2-phenylethyl)-, also known as 2-phenylpropanoic acid, is an organic compound with notable biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables summarizing key research findings.
- Molecular Formula : C11H12O4
- Molar Mass : 232.235 g/mol
1. Antimicrobial Properties
Research has indicated that propanedioic acid derivatives exhibit significant antimicrobial activity. For instance, studies show that certain derivatives have been effective against various bacterial strains, including Escherichia coli and Staphylococcus aureus.
| Compound | Bacterial Strain | Activity |
|---|---|---|
| Propanedioic acid derivative | E. coli | High |
| Propanedioic acid derivative | S. aureus | Moderate |
2. Antioxidant Activity
The compound has been studied for its antioxidant properties, which are crucial in combating oxidative stress in cells. A study demonstrated that propanedioic acid can scavenge free radicals effectively, thereby protecting cellular components from oxidative damage.
3. Anti-Cancer Effects
Recent investigations have highlighted the potential anti-cancer effects of propanedioic acid derivatives. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and DU-145 (prostate cancer).
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 25 | Apoptosis induction |
| DU-145 | 30 | Cell cycle arrest |
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various propanedioic acid derivatives against common pathogens. The results indicated a strong correlation between the structural modifications of the acid and enhanced antimicrobial activity.
Case Study 2: Antioxidant Mechanisms
Another research project focused on the antioxidant mechanisms of propanedioic acid. It was found that the compound significantly reduced lipid peroxidation in cellular models, suggesting its potential role as a protective agent in oxidative stress-related diseases.
Research Findings
Recent studies have provided valuable insights into the biological activities of propanedioic acid:
- Antimicrobial Activity : Derivatives showed effectiveness against multiple pathogenic bacteria.
- Antioxidant Properties : The compound demonstrated significant free radical scavenging capabilities.
- Anti-Cancer Potential : Induction of apoptosis was observed in several cancer cell lines, indicating therapeutic potential.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Structural Comparison of Propanedioic Acid Derivatives
Key Observations :
- Functional Groups : Carboxylic acids (target compound) exhibit higher acidity (pKa ~2.8) than esters (e.g., diethyl benzylmalonate), which are neutral and more lipophilic .
Physical and Chemical Properties
Table 2: Physicochemical Properties
Discussion :
- The phenethyl group in the target compound reduces water solubility compared to malonic acid but enhances compatibility with organic solvents, favoring its use in hydrophobic formulations .
- Diethyl benzylmalonate’s higher LogP (2.76) reflects its esterified form, making it suitable as a solvent or intermediate in non-polar reactions .
Analytical Characterization
- Mass Spectrometry : The phenethyl group produces characteristic fragments, such as [C₉H₁₄]⁻ (m/z 121.1026), differentiating it from phenyl- or benzyl-substituted analogues .
- GC/MS Retention : Propanedioic acid, phenyl- (from ) elutes earlier than the phenethyl derivative due to lower molecular weight, aiding in chromatographic differentiation .
Environmental and Toxicological Considerations
- Biodegradability : Malonic acid derivatives are generally biodegradable, but the phenethyl group may slow microbial degradation compared to shorter-chain analogues .
- Toxicity Data: Limited studies exist for the target compound, but diethyl malonate (analogue) shows low acute toxicity (LD₅₀ >2000 mg/kg in rats), suggesting similar profiles .
Preparation Methods
Alkylation of Diethyl Malonate
Diethyl malonate undergoes alkylation with 2-phenylethyl bromide in the presence of a strong base, such as sodium ethoxide. The reaction proceeds via a nucleophilic substitution mechanism, where the enolate ion of diethyl malonate attacks the electrophilic carbon of the alkyl halide.
Key optimization parameters include:
-
Base selection : Sodium ethoxide or potassium carbonate are preferred for their ability to generate the enolate efficiently.
-
Solvent choice : Anhydrous ethanol or tetrahydrofuran (THF) enhances reaction homogeneity.
-
Temperature : Reactions typically proceed at 60–80°C to balance kinetics and side-product formation.
Hydrolysis and Decarboxylation
The alkylated ester is hydrolyzed under acidic or basic conditions to yield the malonic acid derivative. For example, refluxing with hydrochloric acid (6 M) for 12 hours hydrolyzes the ester groups, followed by decarboxylation at elevated temperatures (100–120°C):
Yield : This method achieves yields of 70–85%, with purity dependent on recrystallization solvents (e.g., ethanol/water mixtures).
Alternative Routes via Malononitrile Intermediates
Recent patents describe a novel approach using malononitrile derivatives as starting materials. This method, developed for structurally analogous compounds, involves acid-catalyzed alcoholysis to form diesters, followed by hydrolysis.
Reaction Mechanism
2-(2-Phenylethyl)malononitrile reacts with methanol or ethanol in the presence of concentrated sulfuric acid and water. The nitrile groups undergo alcoholysis to form ester functionalities:
Optimization Insights :
Hydrolysis to the Acid
The diester is subsequently hydrolyzed using aqueous sodium hydroxide (2 M) at 60°C for 4 hours, yielding the target acid with minimal decarboxylation:
Yield and Purity : This method achieves yields of 90–92% with >97% purity, as demonstrated in scaled-up trials.
Catalytic and Enantioselective Synthesis
While 2-(2-phenylethyl)malonic acid lacks chiral centers, enantioselective methods developed for related compounds highlight potential avenues for stereochemical control. For example, nickel-catalyzed additions to nitroalkenes have been reported for synthesizing chiral malonate derivatives.
Industrial Production and Scalability
Industrial methods prioritize cost efficiency and scalability. Continuous flow reactors and optimized work-up procedures are critical for large-scale production.
Continuous Flow Alkylation
A patent highlights the use of microchannel reactors to enhance heat transfer and reduce reaction times. For instance, reacting 2-phenylethyl bromide with diethyl malonate in a continuous system at 100°C achieves 95% conversion in 30 minutes, compared to 6 hours in batch reactors.
Q & A
Q. What experimental strategies are recommended for synthesizing Propanedioic acid, (2-phenylethyl)-?
A plausible synthesis route involves esterification of propanedioic acid (malonic acid) with 2-phenylethanol under acid catalysis (e.g., sulfuric acid). Key steps include:
- Reagent purification : Ensure anhydrous conditions to avoid hydrolysis.
- Temperature control : Maintain 60–80°C to optimize reaction kinetics while minimizing side reactions.
- Workup : Use solvent extraction (e.g., ethyl acetate) and column chromatography for purification.
Safety protocols, such as fume hood use and respiratory protection (P95 respirators), should align with occupational guidelines .
Q. What analytical techniques are essential for characterizing this compound?
Core methods include:
- NMR spectroscopy : Confirm substitution patterns (e.g., -NMR for phenyl proton signals at δ 7.2–7.4 ppm).
- Mass spectrometry (MS) : Validate molecular weight via ESI-MS or GC-MS.
- IR spectroscopy : Identify ester carbonyl stretches (~1740 cm).
Cross-reference spectral databases (e.g., NIST Chemistry WebBook) for validation .
Q. How can acute toxicity risks be assessed in laboratory settings?
- In vitro assays : Use cell viability tests (e.g., MTT assay) on human keratinocyte or hepatocyte lines.
- Exposure monitoring : Implement air sampling per OSHA standards (29 CFR 1910.1020) to quantify airborne concentrations .
- PPE : Follow NIOSH/CEN guidelines for respirators (OV/AG/P99) and full-body protective gear .
Advanced Research Questions
Q. How can conflicting 1H^1H1H-NMR signals (e.g., unexpected splitting) be resolved?
Q. What strategies optimize catalytic efficiency in asymmetric derivatization of this compound?
Q. How does this compound interact with mitochondrial succinate dehydrogenase (SDH)?
- Enzyme kinetics : Measure via Lineweaver-Burk plots using purified SDH and varying substrate (succinate) concentrations.
- Structural analysis : Perform X-ray crystallography or cryo-EM to map binding interactions.
- Metabolic profiling : Use -labeled compound to track incorporation into TCA cycle intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
